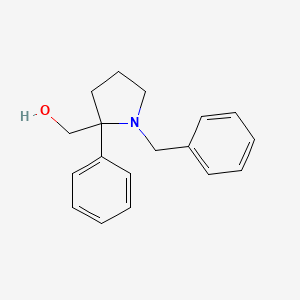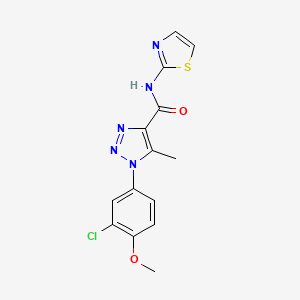
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of organic azides Organic azides are known for their high reactivity and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 6-chlorohexanol with sodium azide in a solvent such as dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is heated to 50°C overnight, followed by the addition of water and extraction with dichloromethane . The resulting product is then purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen sulfide or triphenylphosphine.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide for azide introduction.
- Alkynes for cycloaddition reactions.
- Reducing agents like hydrogen sulfide or triphenylphosphine for reduction reactions.
Major Products Formed
The major products formed from these reactions include:
- 1,2,3-Triazoles from cycloaddition reactions.
- Amines from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of triazoles.
Biology: It serves as a probe for protein kinases and protein phosphatases.
Medicine: It is explored for its potential in drug development and as a biochemical tool.
Industry: It is used in the fabrication of polymer-functionalized materials for information storage.
Wirkmechanismus
The mechanism of action of 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione involves its high reactivity due to the azide group. This group can participate in cycloaddition reactions, forming stable triazole rings. In biological systems, it can act as a probe by undergoing specific reactions with target proteins, allowing for the study of protein interactions and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside
- Poly[(9,9-bis(6-azidohexyl)-9H-fluorene)-alt-(9-(4-(1,2,2-triphenylvinyl)phenyl)-9H-carbazole)]
Uniqueness
2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole structure, which provides distinct reactivity and stability compared to other azide-containing compounds. Its ability to form stable triazole rings through cycloaddition reactions makes it particularly valuable in click chemistry and materials science.
Eigenschaften
IUPAC Name |
2-(6-azidohexyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-17-16-9-5-1-2-6-10-18-13(19)11-7-3-4-8-12(11)14(18)20/h3-4,7-8H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVIYQPUZUVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2857620.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2857622.png)
![N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2857623.png)


![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)
![(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2857632.png)

![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857634.png)


![[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate](/img/structure/B2857638.png)
![2-(4-ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2857639.png)

